molecular formula C6H4BrNO2S B13508358 2-Bromo-4-nitrobenzenethiol

2-Bromo-4-nitrobenzenethiol

Cat. No.: B13508358
M. Wt: 234.07 g/mol
InChI Key: DSQWGQKUXKIINR-UHFFFAOYSA-N
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Description

2-Bromo-4-nitrobenzenethiol is an aromatic compound with the molecular formula C6H4BrNO2S It consists of a benzene ring substituted with a bromine atom, a nitro group, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-nitrobenzenethiol typically involves multi-step reactions starting from benzene. The general steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-nitrobenzenethiol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation: The thiol group can be oxidized to a disulfide or sulfonic acid using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Sodium methoxide (NaOCH3), potassium hydroxide (KOH).

    Oxidation: Hydrogen peroxide (H2O2), sodium periodate (NaIO4).

Major Products Formed

    Reduction: 2-Bromo-4-aminobenzenethiol.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: 2-Bromo-4-nitrobenzenesulfonic acid.

Scientific Research Applications

2-Bromo-4-nitrobenzenethiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-nitrobenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modification. The nitro group can participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-nitroaniline
  • 2-Bromo-4-nitrophenol
  • 2-Bromo-4-nitrotoluene

Uniqueness

2-Bromo-4-nitrobenzenethiol is unique due to the presence of both a thiol and a nitro group on the benzene ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C6H4BrNO2S

Molecular Weight

234.07 g/mol

IUPAC Name

2-bromo-4-nitrobenzenethiol

InChI

InChI=1S/C6H4BrNO2S/c7-5-3-4(8(9)10)1-2-6(5)11/h1-3,11H

InChI Key

DSQWGQKUXKIINR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)S

Origin of Product

United States

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